molecular formula C7H12ClN B1522063 Allyl-but-2-ynyl-amine hydrochloride CAS No. 436099-58-0

Allyl-but-2-ynyl-amine hydrochloride

Cat. No.: B1522063
CAS No.: 436099-58-0
M. Wt: 145.63 g/mol
InChI Key: LXJSIVRUGSJVHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl-but-2-ynyl-amine hydrochloride can be achieved through the alkylation of secondary amines with various halides. For instance, reacting 40% aqueous methyl or ethylamine with allyl chloride or prop-2-ynyl bromide . The reaction conditions typically involve the use of a solvent such as dioxane and catalysts like FeCl3 and (CH3COO)2Cu, with the reaction being carried out at elevated temperatures (90-95°C) for extended periods (60-65 hours) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Allyl-but-2-ynyl-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The allylic and propargylic positions in the molecule make it susceptible to oxidation reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield various substituted amines .

Scientific Research Applications

Allyl-but-2-ynyl-amine hydrochloride is primarily used in proteomics research . It serves as a reagent in the synthesis of other complex molecules and can be used to study the interactions between proteins and small molecules.

Mechanism of Action

The mechanism of action of allyl-but-2-ynyl-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl-allyl-amine
  • Ethyl-allyl-amine
  • Methyl-prop-2-ynyl-amine
  • Ethyl-prop-2-ynyl-amine

Uniqueness

Allyl-but-2-ynyl-amine hydrochloride is unique due to its specific structure, which combines both allylic and propargylic functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

N-prop-2-enylbut-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-3-5-7-8-6-4-2;/h4,8H,2,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJSIVRUGSJVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660025
Record name N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-58-0
Record name N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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